

A Comparative Spectroscopic Guide to 6-Amino-4-methylnicotinonitrile Isomers

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Compound of Interest

Compound Name: 6-Amino-4-methylnicotinonitrile

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Introduction: The Significance of Positional Isomerism in Drug Discovery

In the intricate landscape of medicinal chemistry, the precise arrangement of functional groups on a scaffold can dramatically alter a molecule's pharmacological profile. Even a subtle shift in substituent position can impact binding affinities, metabolic stability, and overall efficacy. This guide focuses on three positional isomers of aminomethylnicotinonitrile, a class of compounds with significant potential in drug development due to the versatile chemistry of the aminopyridine and nitrile functionalities. We will explore the spectroscopic nuances of **6-Amino-4-methylnicotinonitrile** and two of its key isomers: 2-Amino-4-methylnicotinonitrile and 6-Amino-5-methylnicotinonitrile. Understanding their distinct spectroscopic fingerprints is paramount for unambiguous identification, quality control, and the rational design of new chemical entities.

The three isomers under comparison are:

- Isomer 1: **6-Amino-4-methylnicotinonitrile** (CAS: 179555-10-3)[1]
- Isomer 2: 2-Amino-4-methylnicotinonitrile (CAS: 71493-76-0)[2]
- Isomer 3: 6-Amino-5-methylnicotinonitrile (CAS: 183428-91-3)[3]

This guide will provide a detailed comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Where direct experimental data is not publicly available, we will draw upon established principles of spectroscopy and data from closely related structures to provide reasoned expectations.

Comparative Spectroscopic Analysis

The differentiation of these isomers hinges on the unique electronic environment of each proton and carbon atom, the vibrational modes of their functional groups, their fragmentation patterns upon ionization, and their electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

^1H and ^{13}C NMR spectroscopy are arguably the most powerful tools for distinguishing between these positional isomers. The chemical shifts (δ) of the aromatic protons and carbons, as well as the methyl protons, are highly sensitive to the position of the amino and cyano groups.

Expected ^1H NMR Spectral Data (in DMSO- d_6)

Proton Assignment	Isomer 1 (6-Amino-4-methyl)	Isomer 2 (2-Amino-4-methyl)	Isomer 3 (6-Amino-5-methyl)
Methyl Protons ($-\text{CH}_3$)	$\sim 2.2\text{--}2.4$ ppm (s, 3H)	$\sim 2.3\text{--}2.5$ ppm (s, 3H)	$\sim 2.1\text{--}2.3$ ppm (s, 3H)
Aromatic Proton (H-2/H-5/H-4)	H-2: $\sim 8.0\text{--}8.2$ ppm (s, 1H)	H-5: $\sim 7.9\text{--}8.1$ ppm (d, 1H)	H-2: $\sim 7.8\text{--}8.0$ ppm (s, 1H)
Aromatic Proton (H-5/H-6/H-2)	H-5: $\sim 6.4\text{--}6.6$ ppm (s, 1H)	H-6: $\sim 6.6\text{--}6.8$ ppm (d, 1H)	H-4: $\sim 7.4\text{--}7.6$ ppm (s, 1H)
Amino Protons ($-\text{NH}_2$)	$\sim 6.5\text{--}7.0$ ppm (br s, 2H)	$\sim 7.0\text{--}7.5$ ppm (br s, 2H)	$\sim 6.0\text{--}6.5$ ppm (br s, 2H)

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy for substituted pyridines. Actual values may vary.

¹³C NMR Spectral Data Predictions

The ¹³C NMR spectra will show distinct chemical shifts for the seven carbon atoms in each isomer, providing a definitive fingerprint for each compound. The positions of the quaternary carbons (C-3, C-4, C-6 for Isomer 1; C-2, C-3, C-4 for Isomer 2; C-3, C-5, C-6 for Isomer 3) and the nitrile carbon will be particularly informative.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides valuable information about the characteristic vibrational frequencies of the functional groups present in the molecules, namely the amino (-NH₂), nitrile (-C≡N), methyl (-CH₃), and aromatic C-H and C=C bonds.

Key IR Absorption Bands (cm⁻¹)

Vibrational Mode	Isomer 1 (6-Amino-4-methyl)	Isomer 2 (2-Amino-4-methyl)	Isomer 3 (6-Amino-5-methyl)	Reference/Expected Range
N-H Stretch (asymm/symm)	~3450-3300	~3480-3350	~3430-3280	[2]
C-H Stretch (Aromatic)	~3100-3000	~3100-3000	~3100-3000	General
C-H Stretch (Aliphatic)	~2980-2850	~2980-2850	~2980-2850	General
C≡N Stretch	~2210-2230	~2205-2225	~2215-2235	[4]
C=C, C=N Stretch (Aromatic)	~1650-1450	~1660-1470	~1640-1460	General
N-H Bend	~1640-1600	~1650-1610	~1630-1590	[2]

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the isomers and characteristic fragmentation patterns that can aid in their identification.

Expected Mass Spectrometry Data

Parameter	Isomer 1 (6-Amino-4-methyl)	Isomer 2 (2-Amino-4-methyl)	Isomer 3 (6-Amino-5-methyl)
Molecular Formula	C ₇ H ₇ N ₃	C ₇ H ₇ N ₃	C ₇ H ₇ N ₃
Molecular Weight	133.15 g/mol	133.15 g/mol	133.15 g/mol
[M] ⁺ • (m/z)	133	133	133
Key Fragments (m/z)	132 ([M-H] ⁺), 118 ([M-CH ₃] ⁺), 106 ([M-HCN] ⁺), 91	132 ([M-H] ⁺), 118 ([M-CH ₃] ⁺), 106 ([M-HCN] ⁺), 91	132 ([M-H] ⁺), 118 ([M-CH ₃] ⁺), 106 ([M-HCN] ⁺), 91

The fragmentation patterns are expected to be similar due to the presence of the same functional groups, however, the relative intensities of the fragment ions may differ, providing subtle clues for differentiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π -systems of these aromatic molecules. The position of the absorption maxima (λ_{max}) will be influenced by the substitution pattern on the pyridine ring.

Expected UV-Vis Absorption Data (in Ethanol)

Parameter	Isomer 1 (6-Amino-4-methyl)	Isomer 2 (2-Amino-4-methyl)	Isomer 3 (6-Amino-5-methyl)
λ_{max} 1 (nm)	~240-250	~235-245	~245-255
λ_{max} 2 (nm)	~310-320	~305-315	~315-325

The amino group, being a strong auxochrome, is expected to cause a significant bathochromic (red) shift in the absorption bands compared to unsubstituted methylnicotinonitrile. The exact λ_{max} will depend on the position of the amino group relative to the nitrile and the pyridine nitrogen.

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data discussed in this guide.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Spectroscopy Workflow

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR Spectroscopy Workflow

Protocol 3: Mass Spectrometry (MS)

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